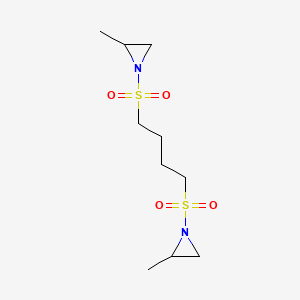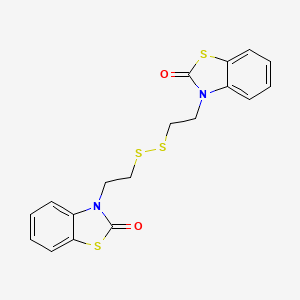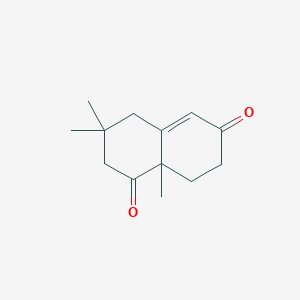
3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 155452 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 155452 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route includes the reaction of specific organic precursors under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reaction and improve the efficiency of the process.
Industrial Production Methods
In an industrial setting, the production of NSC 155452 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the production of by-products. Quality control measures are implemented at various stages of the production process to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 155452 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and the conditions under which they are carried out.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Often utilize reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution Reactions: Can be facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
NSC 155452 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cellular processes.
Industry: Utilized in the development of new materials and chemical products, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of NSC 155452 involves its interaction with specific molecular targets within cells. This compound can modulate the activity of enzymes and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological setting, NSC 155452 may inhibit or activate certain enzymes, thereby affecting metabolic processes and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
NSC 155452 can be compared to other similar compounds in terms of its chemical structure and reactivity. Some similar compounds include:
NSC 706744: Known for its stability and unique reactivity in organic synthesis.
NSC 725776 (Indimitecan): Noted for its potential therapeutic applications in cancer treatment.
NSC 724998 (Indotecan): Recognized for its ability to interact with specific molecular targets in cells.
The uniqueness of NSC 155452 lies in its specific chemical properties and the range of applications it offers in various fields of research. Its stability and reactivity make it a valuable tool for scientists exploring new frontiers in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
24810-40-0 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3,3,8a-trimethyl-2,4,7,8-tetrahydronaphthalene-1,6-dione |
InChI |
InChI=1S/C13H18O2/c1-12(2)7-9-6-10(14)4-5-13(9,3)11(15)8-12/h6H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
UQZLLFANGCIPNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC(=O)CCC2(C(=O)C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


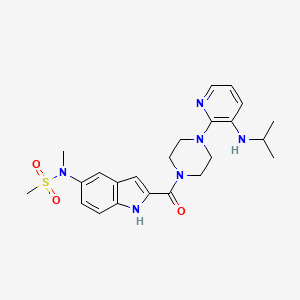
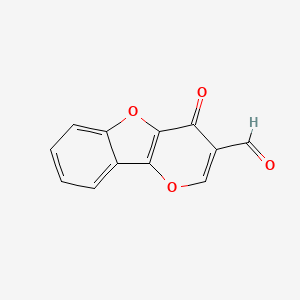
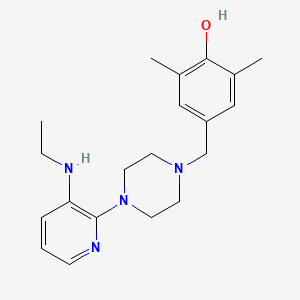
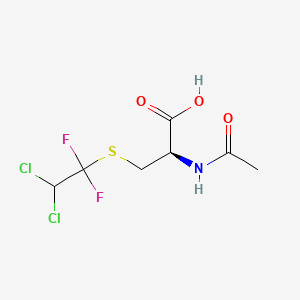
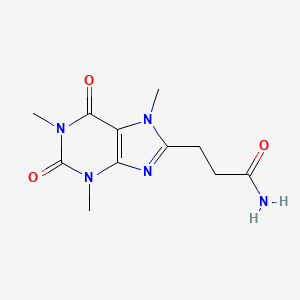
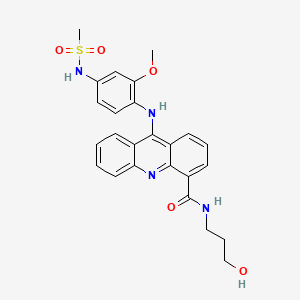


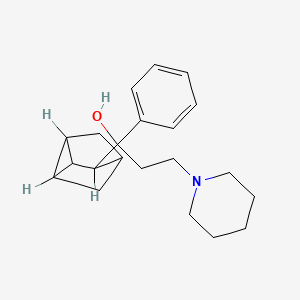
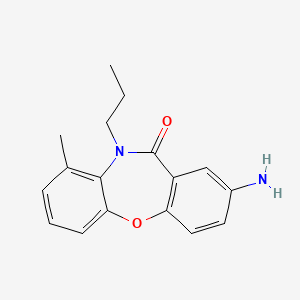
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
